molecular formula C16H14N2S2 B1252356 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine

3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine

Cat. No. B1252356
M. Wt: 298.4 g/mol
InChI Key: VAYCVFPOMDYURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methylphenyl)methylthio]-6-thiophen-2-ylpyridazine is an aryl sulfide.

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant and Anti-inflammatory Activities : A study by Shehab, Abdellattif, and Mouneir (2018) demonstrated the synthesis of pyrimidine derivatives related to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine, exhibiting potent anti-inflammatory and antioxidant activities, both in vitro and in vivo (Shehab, Abdellattif, & Mouneir, 2018).

Central Nervous System Activity

  • Neurological Effects : Research by Barlin, Davies, Davis, and Harrison (1994) explored similar compounds for their central nervous system activity, noting the potential for these compounds in neurological applications (Barlin, Davies, Davis, & Harrison, 1994).

Antimicrobial Properties

  • Antimicrobial Agents : Darwish, Abdel Fattah, Attaby, and Al-Shayea (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents, which may relate to the research scope of 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Antioxidant Activities

  • Antioxidant Activity Synthesis : Kawale, Vartale, and Kalyankar (2017) worked on synthesizing novel heterocyclic compounds with potent antioxidant activity, similar in structure to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Kawale, Vartale, & Kalyankar, 2017).

Synthesis of Derivatives

  • Synthetic Pathways and Reactions : Research by Rehwald, Schäfer, Gewald, and Gruner (1996) focused on the synthesis and reactions of derivatives related to this compound, providing insights into potential applications in various fields (Rehwald, Schäfer, Gewald, & Gruner, 1996).

CNS Antidepressant Activities

  • Behavioral and CNS Antidepressant Effects : A study by El-Sharkawy (2012) investigated the synthesis of heterocyclic compounds with potential anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).

Potential Analgesic, Anti-inflammatory, and Anti-arthritic Agents

  • Analgesic and Anti-inflammatory Agents : Vega, Alonso, Díaz, and Junquera (1990) studied compounds for their potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega, Alonso, Díaz, & Junquera, 1990).

Synthesis of Electrochromic Materials

  • Electrochromic Material Synthesis : Zhao, Wei, Zhao, and Wang (2014) synthesized novel materials for electrochromic applications, showcasing the versatility of compounds structurally related to 3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine (Zhao, Wei, Zhao, & Wang, 2014).

Herbicidal Activity

  • Herbicidal Applications : Luo, Li, Kang, Sun, and Wang (2019) synthesized novel derivatives for potential use as herbicides, which could align with the chemical characteristics of the compound (Luo, Li, Kang, Sun, & Wang, 2019).

Synthesis of Antiviral Agents

  • Antiviral Agent Synthesis : Sayed and Ali (2007) explored the synthesis of compounds for potential antiviral evaluations, suggesting a broad scope of application for similar chemical structures (Sayed & Ali, 2007).

properties

Product Name

3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine

Molecular Formula

C16H14N2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-6-thiophen-2-ylpyridazine

InChI

InChI=1S/C16H14N2S2/c1-12-4-2-5-13(10-12)11-20-16-8-7-14(17-18-16)15-6-3-9-19-15/h2-10H,11H2,1H3

InChI Key

VAYCVFPOMDYURN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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